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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

PF-4800567 was developed by Pfizer to selectively inhibit CK1e.[2] The validation process
involved a multi-pronged approach, starting from biochemical assays with purified enzymes to
functional assays in cellular and in vivo models. The primary mechanism of action is
competitive inhibition of the ATP binding site of the kinase.

Quantitative Data: Potency and Selectivity

The cornerstone of PF-4800567's target validation lies in its demonstrated potency for CK1e
and its selectivity against the closely related isoform, CK14. This selectivity is crucial as both
kinases are involved in similar pathways, and isoform-specific tools are necessary to dissect
their individual roles.[5]

Table 1: In Vitro and Cellular Potency of PF-4800567

Fold
Target Assay Type IC50 Value Selectivity Reference
(CK1d | CK1g)
Cell-free
CKle . . 32 nM >22x [11[3]
(Biochemical)
Cell-free
CK15 _ _ 711 nM - [1][3]
(Biochemical)
CKle Whole Cell 2.65 uM ~7.7x [3]
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| CK18 | Whole Cell | 20.38 uM | - |[3] |

Further studies profiled PF-4800567 against a broader panel of kinases to ensure its specificity.
Results showed that at a concentration of 1 uM, it had minimal activity against a diverse subset
of the kinome, with only slight inhibition of the Epidermal Growth Factor Receptor (EGFR)
noted. This high degree of selectivity confirms that its cellular effects are predominantly
mediated through the inhibition of CK1e.[6]

Signaling Pathway and Experimental Workflow

The validation of PF-4800567's target is intrinsically linked to the circadian rhythm pathway,
where CK1e plays a key regulatory role by phosphorylating the Period (PER) proteins.

Experimental Validation Workflow

The logical flow of experiments to validate the target of PF-4800567 followed a standard drug
discovery cascade, moving from initial biochemical potency and selectivity assessments to
confirmation of target engagement and functional impact in relevant biological systems.
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Caption: Logical workflow for the target validation of PF-4800567.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.medchemexpress.com/PF-4800567.html
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.researchgate.net/figure/PF-4800567-selectively-inhibits-CK1-e-versus-PF-670462-which-is-more-potent-at-CK1_fig2_24442319
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/product/b610042?utm_src=pdf-body-img
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

CK1e Signaling in the Circadian Clock

CK1e phosphorylates PER proteins in the cytoplasm, which is a critical step that governs their
stability and subsequent translocation into the nucleus. Once in the nucleus, PER proteins
inhibit their own transcription, forming a negative feedback loop that drives circadian
oscillations. PF-4800567 was shown to effectively block this process.[5][6]

Caption: Role of CK1e in the circadian feedback loop and its inhibition by PF-4800567.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the target
of PF-4800567, based on published literature.

In Vitro Kinase Inhibition Assay

o Objective: To determine the IC50 of PF-4800567 against purified CK1e and CK1d enzymes.

» Methodology: Purified recombinant CK1e or CK1d enzymes were assayed in the presence of
a range of concentrations of PF-4800567. The kinase reaction was initiated by adding ATP.

Enzyme activity was measured by quantifying the remaining ATP after the reaction, typically
using a luminescence-based assay (e.g., Kinase-Glo®).

o Data Analysis: The percentage of inhibition relative to a DMSO vehicle control was plotted
against the inhibitor concentration. IC50 values were calculated using non-linear regression
analysis (e.g., in GraphPad Prism).[6]

Inhibition of PER3 Nuclear Translocation
e Objective: To confirm that PF-4800567 can block the function of CK1¢ in a cellular context.
o Methodology:

o Cells (e.g., COS-7) were co-transfected with plasmids expressing GFP-tagged PER3 and
either wild-type CK1e or CK10.

o Transfected cells were treated with various concentrations of PF-4800567 (e.g., 0.01 to 10
MM) or a vehicle control (DMSO).
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o After a suitable incubation period, the subcellular localization of GFP-PER3 was visualized
using fluorescence microscopy.

o Effective inhibition was determined by the absence of nuclear fluorescence, indicating that
PER3 translocation was blocked.[6]

PER2 Protein Degradation Assay

o Objective: To assess the effect of PF-4800567 on CK1le-mediated degradation of PER2.
o Methodology:

o COS-7 cells were co-transfected with a PER2::YFP (Yellow Fluorescent Protein) fusion
construct and either wild-type CK1e or a kinase-dead control.

o Cells were treated with PF-4800567 (e.g., 0.5 uM) or vehicle.

o The rate of PER2 degradation was measured by monitoring the decay of YFP
fluorescence over time using live-cell imaging.

o Ablockage of CKle-enhanced PER2 degradation by the compound confirmed target
engagement.[5]

Circadian Period Assay in Fibroblasts
» Objective: To determine the functional consequence of CK1e inhibition on the cellular clock.

o Methodology:

o Ratl fibroblasts stably expressing a PER2-luciferase (PER2::Luc) reporter construct were
used.

o Circadian rhythms in the cells were synchronized by a brief treatment with
dexamethasone.

o Immediately after synchronization, cells were treated with PF-4800567 or a vehicle
control.
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o Bioluminescence was recorded continuously for several days using a luminometer.

o The period of the circadian rhythm was analyzed from the luminescence data. Studies
found that PF-4800567 had only a minimal effect on the clock period, which led to the
conclusion that CK19, not CKl1g, is the principal regulator of circadian timing.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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